molecular formula C13H9ClN4O2 B065380 Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl- CAS No. 165611-01-8

Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl-

Cat. No. B065380
M. Wt: 288.69 g/mol
InChI Key: RGVSDDJPKBSZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Scientific Research Applications

Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl- has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. This compound has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as a kinase inhibitor and has shown promising results in inhibiting the activity of certain kinases involved in cancer cell proliferation.

Mechanism Of Action

The mechanism of action of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl- is not fully understood. However, it has been reported to inhibit the activity of certain kinases involved in cancer cell proliferation. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process.

Biochemical And Physiological Effects

Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl- has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation, induce apoptosis in cancer cells, and exhibit antifungal and antibacterial activities. This compound has also been studied for its potential use as a kinase inhibitor and has shown promising results in inhibiting the activity of certain kinases involved in cancer cell proliferation.

Advantages And Limitations For Lab Experiments

Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl- has several advantages and limitations for lab experiments. One of the advantages is its potential use as a kinase inhibitor, which can be useful in studying the role of kinases in cancer cell proliferation. However, one of the limitations is its potential toxicity, which can affect the results of the experiments.

Future Directions

There are several future directions for the study of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl-. One of the future directions is to study its potential use as a kinase inhibitor in different types of cancer. Another future direction is to investigate its potential use as an antifungal and antibacterial agent. Additionally, the mechanism of action of this compound needs to be further elucidated to understand its potential applications in various fields.

Synthesis Methods

Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl- can be synthesized using different methods. One of the most common methods involves the reaction of 5-amino-3-cyanopyrazole with benzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then treated with hydrochloric acid to yield Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl-. This compound can also be synthesized using other methods such as the reaction of 5-amino-3-cyanopyrazole with chloromethyl methyl ether and phenyl isocyanate.

properties

CAS RN

165611-01-8

Product Name

Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl-

Molecular Formula

C13H9ClN4O2

Molecular Weight

288.69 g/mol

IUPAC Name

5-(chloromethyl)-7-phenyl-[1,2]oxazolo[4,5-d]pyrimidine-3-carboxamide

InChI

InChI=1S/C13H9ClN4O2/c14-6-8-16-9(7-4-2-1-3-5-7)12-10(17-8)11(13(15)19)18-20-12/h1-5H,6H2,(H2,15,19)

InChI Key

RGVSDDJPKBSZEO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2ON=C3C(=O)N)CCl

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2ON=C3C(=O)N)CCl

Other CAS RN

165611-01-8

synonyms

3-Carbamido-5-chloromethyl-7-phenylisoxazolo(4,5-d)pyrimidine

Origin of Product

United States

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